![molecular formula C11H22ClNO B1424524 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-82-1](/img/structure/B1424524.png)
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular and Crystal Structures
- Molecular and Crystal Structures in Hydroxy Derivatives of Hydropyridine : The research by Kuleshova and Khrustalev (2000) discusses the molecular and crystal structures of various hydroxy derivatives of hydropyridine, focusing on intramolecular and intermolecular hydrogen bonds' impact on molecule conformation and packing in crystals. This study can help understand how 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride and similar compounds form and maintain their structure (Kuleshova & Khrustalev, 2000).
Anti-Acetylcholinesterase Activity
- Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including those similar to 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride, and evaluated them for anti-acetylcholinesterase activity. This indicates the potential application of these compounds in treating conditions related to acetylcholine levels in the brain (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
- Cytotoxic and Anticancer Properties : Dimmock et al. (1998) studied various piperidine derivatives, highlighting their significant cytotoxicity toward different cell lines and human tumors. This suggests a potential application of 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride in cancer research and treatment (Dimmock et al., 1998).
Structural Analysis and Synthesis
- Synthesis and Structural Analysis : The work of Khan et al. (2013) on the synthesis of piperidine derivatives stabilized by hydrogen bonding and C-H…π interactions provides insights into the structural aspects and synthetic methods applicable to 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride (Khan et al., 2013).
Antihypertensive Agents
- Potential Antihypertensive Agents : Research by Takai et al. (1986) on piperidine derivatives with a quinazoline ring system tested for antihypertensive activity illustrates the potential use of similar compounds, like 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride, in managing hypertension (Takai et al., 1986).
Propiedades
IUPAC Name |
4-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;/h11-12H,1,3-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBHOWIXUDNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



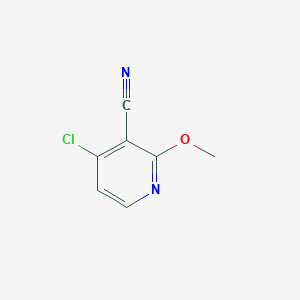

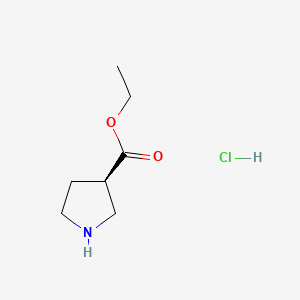
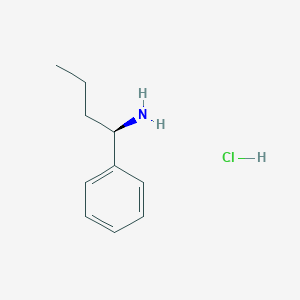




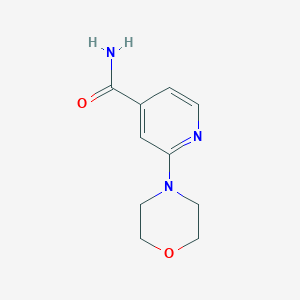


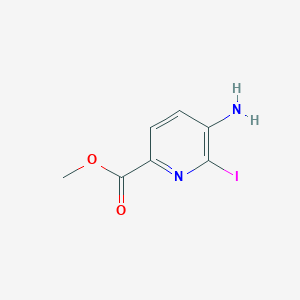

![2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1424464.png)